molecular formula C17H11F3N2O3 B2435008 (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313985-84-1

(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2435008
CAS No.: 313985-84-1
M. Wt: 348.281
InChI Key: YGXFFSDLQMYFJG-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a chemical compound of significant interest in oncology research, belonging to a class of 2-phenyliminochromene derivatives recognized for their potent inhibitory activity against Aldo-Keto Reductase 1B10 (AKR1B10) . AKR1B10 is a metabolic enzyme that has been identified as a promising therapeutic target for various cancers, including those of the lung, liver, and breast . This enzyme is implicated in oncogenesis through its role in the metabolic activation of carcinogens and the regulation of intracellular levels of cytotoxic carbonyls and retinoids . The core value of this compound for researchers stems from its structural features, which are characteristic of high-potency AKR1B10 inhibitors. The 7-hydroxyl group on the chromene ring is an absolute requirement for strong inhibitory activity, as it facilitates critical hydrogen-bonding interactions with the Tyr49 and His111 residues in the enzyme's catalytic site . Furthermore, the presence of the phenylimino moiety substituted at the para position is a key structural element that enhances binding affinity and selectivity . Investigations into closely related analogs have demonstrated that such compounds act as potent competitive inhibitors of AKR1B10, effectively blocking its reductase activity at nanomolar concentrations . In a cellular context, these inhibitors have been shown to suppress the metabolism of key substrates like farnesal and 4-hydroxynonenal in AKR1B10-overexpressing cells, which is a critical mechanism for disrupting cancer cell survival and proliferation pathways . The specific research applications for this inhibitor include use as a chemical probe to elucidate the precise biological functions of AKR1B10 in different cancer models, the exploration of novel targeted therapeutic strategies, and the study of drug resistance mechanisms . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-2-4-11(5-3-10)22-16-13(15(21)24)7-9-1-6-12(23)8-14(9)25-16/h1-8,23H,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFFSDLQMYFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxy-2H-chromene-3-carboxylic acid with 4-(trifluoromethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems in continuous flow reactors minimizes human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 7-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.

    Reduction: Formation of 7-hydroxy-2-{[4-(trifluoromethyl)phenyl]amino}-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide on various human cancer cell lines:

CompoundCell LineIC50 (μM)
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideMCF-75.0
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamidePC-320.0
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideA54910.0

These results suggest that this compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an effective anticancer agent.

Antimicrobial Applications

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of critical bacterial enzymes, such as DNA gyrase and dihydrofolate reductase.

In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideE. coli0.2530.00
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideS. aureus0.3025.00

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and target proteins associated with cancer and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute significantly to its biological efficacy.

Mechanism of Action

The mechanism of action of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to the presence of the hydroxyl group at the 7-position. This functional group enhances its reactivity and allows for the formation of additional derivatives through oxidation and substitution reactions. Additionally, the trifluoromethyl group contributes to its chemical stability and biological activity, making it a compound of significant interest in various research fields.

Biological Activity

(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Its unique structure, characterized by a trifluoromethyl group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C17_{17}H11_{11}F3_3N2_2O3_3
  • Molecular Weight : 348.28 g/mol
  • CAS Number : 313956-47-7

The biological activity of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is largely attributed to its interaction with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. This compound has been shown to modulate various biochemical pathways, particularly those involved in cancer cell proliferation and antimicrobial resistance.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various bacterial strains:

  • In Vitro Antimicrobial Evaluation : The compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) indicated that compounds with trifluoromethyl moieties exhibit enhanced antistaphylococcal and antitubercular activity .
CompoundTarget BacteriaMIC (µg/mL)
(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideS. aureus10
Control (Vancomycin)S. aureus5

Anticancer Activity

In cancer research, the compound has shown promise as an anticancer agent:

  • Cell Viability Assays : The compound was tested for its ability to inhibit cancer cell growth. It exhibited an IC50_{50} value of approximately 6.5 µM against various cancer cell lines, indicating significant cytotoxic effects .
Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)6.5
HeLa (Cervical Cancer)8.0

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide in inhibiting biofilm formation by MRSA. Results showed that at concentrations above the MIC, the compound effectively reduced biofilm formation by over 90%, outperforming vancomycin in certain assays .
  • Anticancer Mechanisms :
    Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study suggested that it may inhibit specific kinases involved in cell cycle regulation, leading to decreased proliferation rates in treated cells .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?

The synthesis typically involves condensation reactions between a chromene derivative and a substituted aniline. For example:

  • Step 1 : Formation of the chromene backbone via cyclization of a phenolic precursor under acidic conditions.
  • Step 2 : Introduction of the imino group by reacting the chromene intermediate with 4-(trifluoromethyl)aniline in a solvent like ethanol or DMF, often catalyzed by acetic acid .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the Z-isomer, confirmed by NMR and X-ray crystallography .

Q. Key Considerations :

  • Use of anhydrous conditions to avoid hydrolysis of the imino group.
  • Monitoring reaction progress via TLC to optimize yield.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

A multi-technique approach is essential:

Technique Key Data Purpose
1H/13C NMR Chemical shifts (δ) for:Confirm regiochemistry of substituents.
- Hydroxy proton (δ 10–12 ppm, broad) Distinguish Z/E isomers via coupling constants.
- Trifluoromethyl group (δ 120–125 ppm in 13C)
IR Stretching bands for C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹)Verify carboxamide and imino groups .
UV-Vis Absorption maxima (~320–350 nm)Assess π→π* transitions in the chromene system .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the Z-configuration of the imino group?

Conflicting data may arise from poor crystal quality or dynamic disorder. Methodological solutions :

  • Refinement protocols : Use SHELXL (from the SHELX suite) for high-resolution data, applying restraints for anisotropic displacement parameters .
  • Complementary methods : Validate with NOESY NMR to detect spatial proximity between the imino proton and chromene C-3 .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian) to confirm the Z-configuration .

Case Study : In , discrepancies in dihedral angles between X-ray and DFT models were resolved by refining hydrogen-bonding constraints.

Q. What strategies are recommended for analyzing the electronic effects of the trifluoromethyl group on the chromene backbone?

The electron-withdrawing CF₃ group significantly impacts reactivity and optical properties. Approaches include:

  • Hammett analysis : Correlate substituent constants (σₚ) with reaction rates (e.g., hydrolysis of the carboxamide) .
  • DFT studies : Calculate frontier molecular orbitals (FMOs) to assess electron density redistribution. highlights how CF₃ alters HOMO-LUMO gaps in pseudo-cross-conjugated systems .
  • Electrochemical profiling : Cyclic voltammetry to measure oxidation potentials, linked to the CF₃ group’s inductive effect .

Example : The CF₃ group in similar chromenes reduces electron density at the imino nitrogen, lowering basicity by ~2 pKa units .

Q. How should discrepancies in biological activity data across different studies be methodologically addressed?

Contradictions often stem from assay variability or impurities. Best practices :

  • Reproducibility checks : Replicate assays in multiple cell lines (e.g., used both HeLa and MCF-7 cells) .
  • Purity validation : Use HPLC-MS (≥95% purity) to exclude confounding effects from byproducts .
  • Dose-response normalization : Report IC₅₀ values relative to a standard control (e.g., doxorubicin) to enable cross-study comparisons .

Data Conflict Example : A 2015 study () reported antiproliferative activity at 10 μM, while a 2021 study found no effect. Resolution involved verifying cell culture conditions (e.g., serum concentration affecting compound solubility).

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the chromene scaffold’s planarity for π-π stacking .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., Arg120 in COX-2) .
  • QSAR models : Corrogate substituent effects (e.g., CF₃ vs. CH₃) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

  • Prodrug design : Introduce phosphate groups at the 7-hydroxy position, cleaved in vivo by phosphatases .
  • Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous solubility while retaining the Z-configuration .
  • Salt formation : Explore carboxylate salts (e.g., sodium or lysine) to improve bioavailability .

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